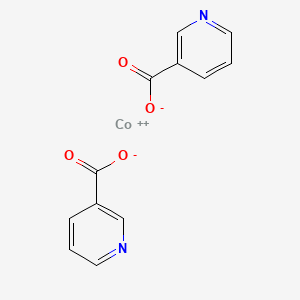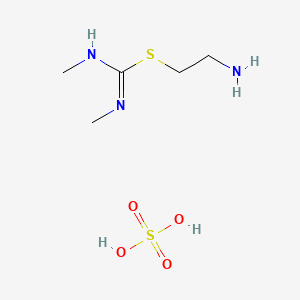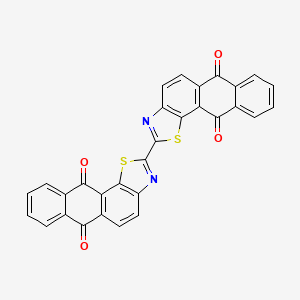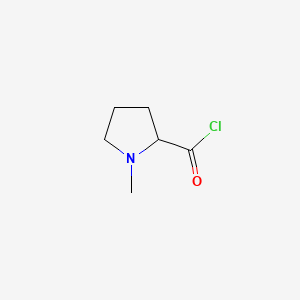![molecular formula C15H16N4O2 B13787227 Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate CAS No. 67905-62-8](/img/structure/B13787227.png)
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with phenyl carbamate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of automated systems ensures consistent quality and yield. The reaction mixture is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics and textiles.
作用機序
The mechanism of action of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their function. The pathways involved often include the disruption of normal cellular processes by altering protein structures .
類似化合物との比較
Similar Compounds
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Similar in structure but with different substituents on the aromatic rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another azo compound with different functional groups
Uniqueness
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications .
特性
CAS番号 |
67905-62-8 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
methyl N-[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]carbamate |
InChI |
InChI=1S/C15H16N4O2/c1-10-9-11(16)3-8-14(10)19-18-13-6-4-12(5-7-13)17-15(20)21-2/h3-9H,16H2,1-2H3,(H,17,20) |
InChIキー |
QMMLWXUTSYZDSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



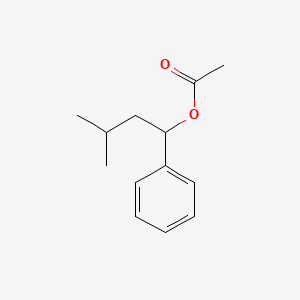
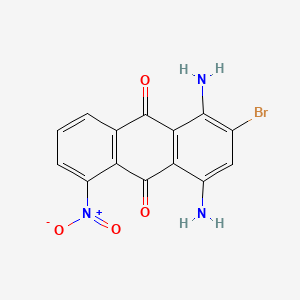

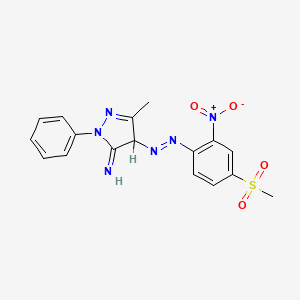
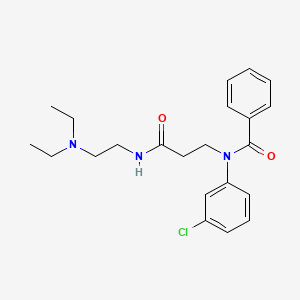
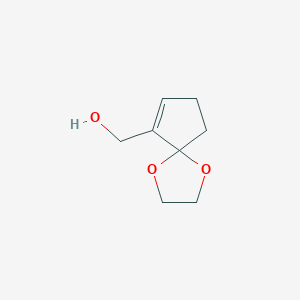

![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
